Lucitanib (formerly known as E-3810, S80881, and CO-3810) is a small molecule tyrosine kinase inhibitor (TKI) classified as a multi-target inhibitor. [] It demonstrates potent inhibition against a range of tyrosine kinases crucial for tumor growth, survival, migration, and angiogenesis. [] These targets include:
Lucitanib's multi-target profile distinguishes it from more selective FGFR inhibitors and suggests potential applications in a wider range of cancers, including those driven by FGF aberrations and those sensitive to angiogenesis inhibition. []
Lucitanib is synthesized through a series of chemical reactions that involve the modification of existing molecular frameworks to create a compound with specific inhibitory properties. The synthesis process typically involves:
The detailed synthetic pathway is often patented, ensuring proprietary methods are protected while also providing insights into the specific reagents and conditions used .
Lucitanib's molecular structure can be described with the following characteristics:
The three-dimensional conformation of lucitanib allows it to effectively bind to its target receptors, inhibiting their activity and thus impacting signaling pathways involved in tumor growth and angiogenesis .
Lucitanib undergoes several significant chemical reactions in biological systems:
These reactions are crucial for understanding both the therapeutic potential and the pharmacokinetics of lucitanib .
Lucitanib exerts its anti-tumor effects primarily through the inhibition of receptor tyrosine kinases:
This dual action makes lucitanib particularly effective against tumors that rely on these pathways for growth and survival .
Lucitanib possesses several notable physical and chemical properties:
These properties influence its formulation in drug development and clinical applications .
Lucitanib is primarily investigated for its applications in oncology:
The ongoing research aims to establish lucitanib's role in personalized medicine by identifying specific patient populations that may benefit most from this targeted therapy .
Lucitanib (E-3810, AL-3810) is an orally administered small-molecule tyrosine kinase inhibitor (TKI) characterized by its potent activity against key angiogenic and oncogenic drivers. This quinoline derivative selectively targets vascular endothelial growth factor receptors 1–3 (VEGFR1–3), fibroblast growth factor receptors 1–3 (FGFR1–3), and platelet-derived growth factor receptor α/β (PDGFRα/β), positioning it within the class of multi-kinase inhibitors. Its development addresses the interconnected roles of angiogenesis and tumor cell proliferation in cancer progression, particularly in malignancies driven by FGF/FGFR aberrations or VEGF-dependent vascularization [1] [9]. Unlike selective FGFR inhibitors (e.g., erdafitinib), lucitanib’s multi-targeted approach simultaneously disrupts complementary signaling cascades, potentially overcoming limitations of single-pathway inhibition, such as adaptive resistance mechanisms [3] [8].
Lucitanib exerts its anti-tumor effects through coordinated disruption of parallel signaling axes critical for tumor survival and microenvironment modulation:
Anti-Angiogenic Activity: Lucitanib potently inhibits VEGFR1–3 (IC₅₀ = 7 nM, 25 nM, and 10 nM, respectively) and PDGFRα/β (IC₅₀ = 13 nM and 8 nM), directly targeting endothelial cell proliferation and pericyte recruitment. Preclinical studies demonstrate complete inhibition of basic fibroblast growth factor (bFGF)-induced angiogenesis in mice at 20 mg/kg dosing for 7 days (p<0.01), significantly reducing tumor vascular density and increasing necrosis [1] [9].
Direct Tumor Cell Targeting: Lucitanib inhibits FGFR1–3 (IC₅₀ = 17.5 nM for FGFR1, 82.5 nM for FGFR2), crucial for malignancies dependent on FGFR signaling. In FGFR1-amplified lung cancer cell lines (e.g., DMS114, IC₅₀ = 0.05 µM), lucitanib suppresses phospho-FGFR and downstream ERK phosphorylation, inducing apoptosis. This dual activity on both stromal (VEGFR/PDGFR) and tumor cell compartments (FGFR) amplifies its efficacy compared to selective VEGF inhibitors [8] [3].
Structural Mechanism: Lucitanib functions as a type I½A inhibitor, binding the DFG-Asp in conformation of FGFR1 with αC-helix displaced. Key interactions include hydrogen bonding between its quinoline N1 and the hinge residue Ala564, and hydrophobic contacts with five spine residues. This binding stabilizes an inactive kinase conformation, preventing ATP binding and downstream signaling [1].
Table 1: In Vitro Kinase Inhibition Profile of Lucitanib
Target | IC₅₀ (nM) | Biological Consequence | |
---|---|---|---|
VEGFR1 | 7 | Suppression of angiogenesis and vascular permeability | |
VEGFR2 | 25 | Inhibition of endothelial cell proliferation | |
VEGFR3 | 10 | Blockade of lymphangiogenesis | |
FGFR1 | 17.5 | Inhibition of tumor cell growth in FGFR1-amplified cancers | |
FGFR2 | 82.5 | Activity against FGFR2-mutated endometrial cancers | |
PDGFRα | 13 | Disruption of pericyte coverage | |
PDGFRβ | 8 | Suppression of stromal support signals | |
CSF-1R | 5 | Modulation of tumor-associated macrophages | [1] [9] |
Lucitanib occupies a distinct niche among multi-kinase inhibitors due to its balanced potency against VEGFR and FGFR families, differentiating it from both VEGF-focused agents (e.g., lenvatinib) and selective FGFR inhibitors:
Pharmacokinetic Differentiation: Population PK modeling reveals lucitanib exhibits dose-proportional exposure with high inter-subject variability, partially explained by body weight. Its elimination half-life (~32 hours) supports once-daily dosing, contrasting with shorter-acting agents like sunitinib. Concomitant use of CYP3A4 inhibitors/inducers or proton-pump inhibitors shows no clinically significant impact on absorption or clearance [6].
Target Spectrum Comparison: Unlike VEGF-selective TKIs (e.g., axitinib), lucitanib’s FGFR1 inhibition (IC₅₀ 17.5 nM) enables activity in FGFR-aberrant tumors. Conversely, compared to FGFR-selective inhibitors (e.g., AZD4547), its anti-VEGFR activity addresses VEGF-driven escape mechanisms, potentially delaying resistance. However, this broader spectrum may contribute to its higher incidence of on-target toxicities like hypertension [1] [10].
Clinical Positioning: Lucitanib demonstrates preferential activity in tumors with FGF pathway activation (e.g., FGFR1-amplified breast cancer, FGFR2-mutant endometrial cancer). In the FINESSE trial, objective response rates (ORR) reached 19% in hormone receptor-positive (HR+)/HER2- breast cancer with FGFR1 amplification, compared to 0% in 11q13-amplified/FGFR1-nonamplified cohorts. This biomarker-defined utility contrasts with pan-VEGF inhibitors lacking predictive biomarkers [10].
Table 2: Comparison of Lucitanib with Other Multi-Kinase Inhibitors
Agent | Primary Targets | Key Indications | Distinguishing Features vs. Lucitanib | |
---|---|---|---|---|
Lucitanib | VEGFR1-3, FGFR1-3, PDGFRα/β | FGFR1-aberrant breast cancer | Balanced FGFR/VEGFR potency; type I½A binding | |
Lenvatinib | VEGFR1-3, FGFR1-4, RET, PDGFRα | Thyroid, renal cell carcinoma | Broader FGFR inhibition (FGFR1-4) | |
Dovitinib | FGFR1-3, VEGFR1-3, PDGFRβ, FLT3 | FGFR1-amplified breast cancer | Lower FGFR1 selectivity (IC₅₀ >100 nM) | |
Ponatinib | BCR-ABL, FGFR1-4, VEGFR2, PDGFRα | CML, FGFR-deregulated tumors | Pan-FGFR activity; higher hematologic toxicity | |
Erdafitinib | FGFR1-4 (pan-FGFR inhibitor) | Urothelial carcinoma with FGFR alterations | FGFR-selective; lacks anti-VEGFR activity | [1] [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7